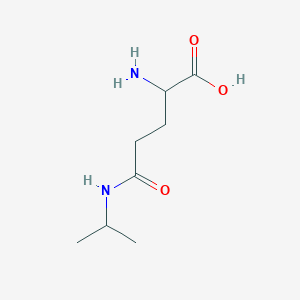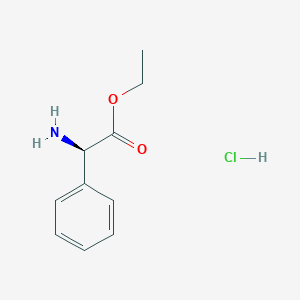
(R)-Ethyl 2-amino-2-phenylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-amino-2-phenylacetate hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of various bioactive molecules and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-phenylacetate hydrochloride typically involves the esterification of ®-2-amino-2-phenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Typically conducted at reflux temperatures.
Solvent: Commonly used solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 2-amino-2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce ethyl 2-amino-2-phenylethanol.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 2-amino-2-phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-amino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-phenylacetate hydrochloride
- Ethyl 2-amino-2-phenylpropanoate hydrochloride
- 2-Amino-2-phenylacetic acid hydrochloride
Uniqueness
®-Ethyl 2-amino-2-phenylacetate hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity. Its ethyl ester group differentiates it from similar compounds, influencing its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
17609-48-2 |
|---|---|
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
amino (2R)-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-9(10(12)13-11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
YPRZXKZERXUKRU-SBSPUUFOSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC=C1)N.Cl |
Isomerische SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)ON.Cl |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)ON.Cl |
Piktogramme |
Corrosive |
Synonyme |
(R)-Ethyl2-amino-2-phenylacetatehydrochloride; 17609-48-2; (R)-Ethyl2-amino-2-phenylacetateHCl; D-(-)-Alpha-PhenylglycineEthylEsterHydrochloride; DL-Phenylglycineethylesterhydrochloride; PubChem10931; MolPort-006-122-287; ACT07378; AKOS008145379; AKOS015933062; MCULE-2364231684; PS-7935; AK-63329; AM018326; SC-16354; FT-0624335; ST24035543; ETHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


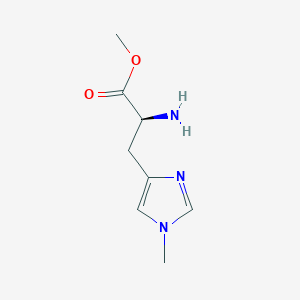
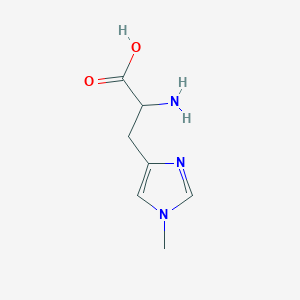
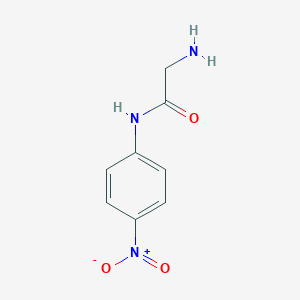

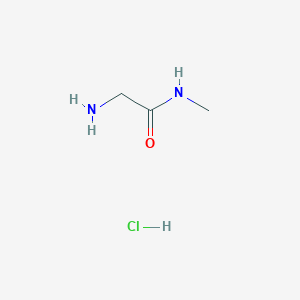
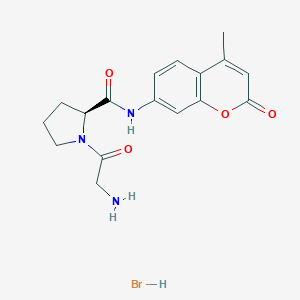

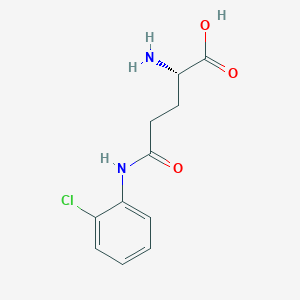
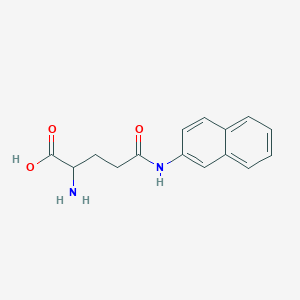
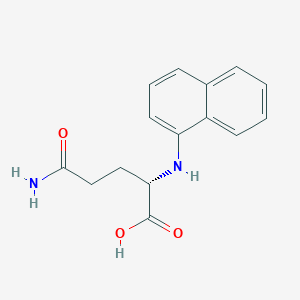
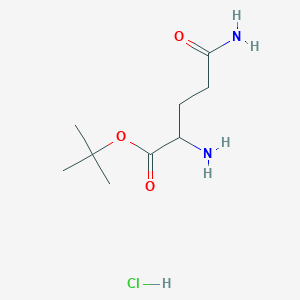
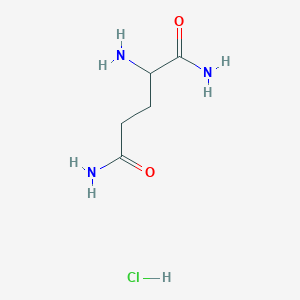
![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)
